molecular formula C14H15F3N3O6P B1684397 Fanapanel CAS No. 161605-73-8

Fanapanel

Cat. No. B1684397
CAS RN: 161605-73-8
M. Wt: 409.25 g/mol
InChI Key: WZMQMKNCWDCCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fanapanel, also known as ZK-200775 or MPQX, is a quinoxalinedione derivative drug . It acts as a competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor . It was under development for the treatment of cerebral ischemia associated with stroke and trauma .


Molecular Structure Analysis

Fanapanel has a molecular formula of C14H15F3N3O6P . The average mass is 409.254 Da and the monoisotopic mass is 409.065063 Da .


Chemical Reactions Analysis

The specific chemical reactions involving Fanapanel are not detailed in the search results .


Physical And Chemical Properties Analysis

Fanapanel has a molecular formula of C14H15F3N3O6P . The average mass is 409.2544 and the monoisotopic mass is 409.065056354 .

Scientific Research Applications

Treatment of Cerebral Ischemia

Fanapanel was under development by Schering AG for the treatment of cerebral ischemia associated with stroke and trauma . Cerebral ischemia is a condition that occurs when there isn’t enough blood flow to the brain to meet metabolic demand, leading to limited oxygen supply or cerebral hypoxia and leading to the death of brain tissue, cerebral infarction, or ischemic stroke .

Neuroprotection in Stroke and Trauma

Fanapanel has been studied for its neuroprotective effects in cases of stroke and trauma . Neuroprotection is an effect that may result in salvage, recovery or regeneration of the nervous system, its cells, structure and function. It is thought to be beneficial in traumatic brain injury, spinal cord injury, stroke, and neurodegenerative diseases like Parkinson’s and Alzheimer’s .

AMPA Receptor Antagonism

Fanapanel acts as a competitive antagonist of the AMPA receptor . AMPA receptors are non-NMDA-type ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system . Its antagonism is thought to be beneficial in conditions like epilepsy, ischemia and neurodegenerative diseases .

Treatment of Nervous System Diseases

Fanapanel has been investigated for the treatment of nervous system diseases . These diseases are disorders of the brain, spine and the nerves that connect them .

Treatment of Cardiovascular Diseases

Fanapanel has also been explored for the treatment of cardiovascular diseases . These are a class of diseases that involve the heart or blood vessels .

Visual Acuity Research

Fanapanel has been used in research related to visual acuity . It was observed to produce visual alteration and impairment, including blurred vision, strongly impaired color perception, and reduced visual acuity and dark vision, side effects thought to be caused by blockade of AMPA receptors in the retina .

Safety and Hazards

Clinical trials for Fanapanel were halted due to safety reasons related to possible glial cell toxicity . Intolerable side effects such as excessive sedation, reduction in consciousness (consisting of stupor and coma), and transient neurological deterioration were reported . The drug was also observed to produce visual alteration and impairment .

properties

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQMKNCWDCCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046093
Record name Fanapanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fanapanel

CAS RN

161605-73-8
Record name Fanapanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161605-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fanapanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fanapanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fanapanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANAPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fanapanel
Reactant of Route 2
Reactant of Route 2
Fanapanel
Reactant of Route 3
Fanapanel
Reactant of Route 4
Reactant of Route 4
Fanapanel
Reactant of Route 5
Reactant of Route 5
Fanapanel
Reactant of Route 6
Fanapanel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.